

APN-Azide chemical structure and properties

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Compound of Interest

Compound Name: APN-Azide

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An In-Depth Technical Guide to **APN-Azide**: Structure, Properties, and Applications in Bioconjugation

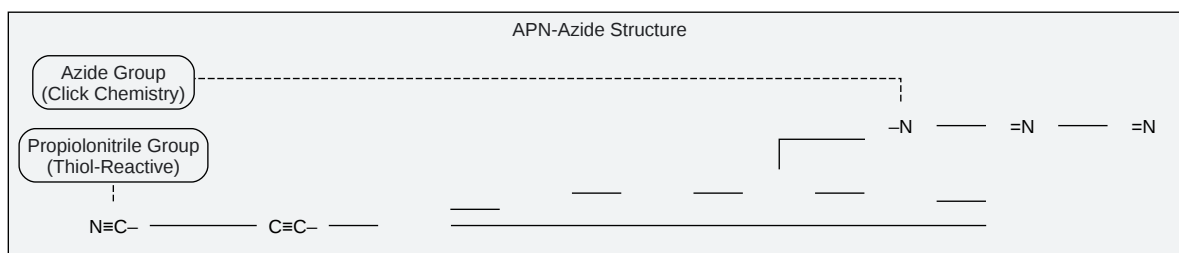
Introduction

3-(4-Azidophenyl)propionitrile, commonly known as **APN-Azide**, is a heterobifunctional crosslinking reagent integral to modern bioconjugation and drug development.^[1] Its unique structure features two distinct reactive moieties: a 3-arylpropionitrile (APN) group and an azide group. The APN group provides exquisite chemoselectivity for the thiol groups of cysteine residues in proteins and other biomolecules.^{[2][3]} This reaction forms a highly stable thioether linkage, offering a significant advantage over traditional maleimide-based chemistries, which can be prone to retro-Michael reactions leading to conjugate instability.^{[1][3][4]}

The terminal azide group enables covalent modification through copper-catalyzed or copper-free "click chemistry" reactions with alkyne-functionalized molecules.^{[2][5]} This dual reactivity makes **APN-Azide** a powerful tool for the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), with enhanced plasma stability.^{[1][4]} This guide provides a comprehensive overview of **APN-Azide**'s chemical structure, physicochemical properties, and detailed protocols for its application in scientific research.

Chemical Structure and Properties

APN-Azide is a small organic molecule whose structure is centered around a phenyl ring functionalized with both an azide and a propiolonitrile group.



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Caption: Chemical structure of **APN-Azide** highlighting its functional groups.

The physicochemical properties of **APN-Azide** are summarized in the tables below.

General and Physical Properties

Property	Value	Reference
Chemical Name	3-(4-azidophenyl)propionitrile	[1]
Synonyms	APN-N3	[1]
CAS Number	1643841-88-6	[1][5]
Molecular Formula	C ₉ H ₄ N ₄	[1]
Molecular Weight	168.15 g/mol	[4][5]
Appearance	Powder	[5]
Melting Point	100 °C	[5]
Purity	95%	[5]

Chemical Identifiers

Identifier Type	Identifier	Reference
SMILES	<chem>N#CC#CC1=CC=C(N=[N+]=[N-])C=C1</chem>	[1][5]
InChI	1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H	[1][5]
InChI Key	BDLXITYEYYHQNK-UHFFFAOYSA-N	[1][5]

Storage and Safety Information

Property	Value	Reference
Storage Temperature	2-8°C	[5]
Long-term Storage	-20°C	[1]
Signal Word	Danger	[5]
Hazard Classifications	Flammable Solid (Cat. 1), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3)	[4][5]
Target Organs	Respiratory system	[4][5]

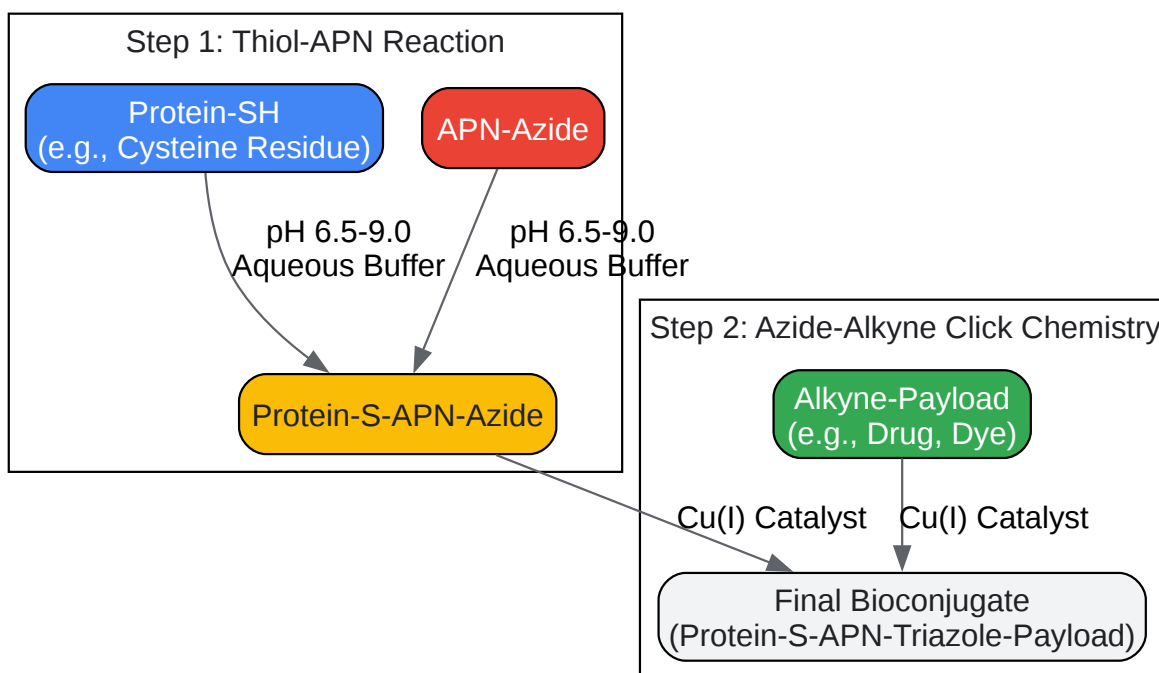
Applications and Reaction Workflow

APN-Azide is primarily employed as a bifunctional crosslinker to conjugate a thiol-containing molecule (e.g., a protein with cysteine residues) to an alkyne-containing molecule.[1] This two-step process is central to the synthesis of advanced bioconjugates, including ADCs.

- Thiol-APN Conjugation: The propiolonitrile group of **APN-Azide** reacts selectively with a thiol group under mild aqueous conditions (pH 6.5-9.0) to form a stable thioether bond.[5]

- Azide-Alkyne Click Chemistry: The azide group of the newly formed APN-biomolecule conjugate is then available to react with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.[5]

The following diagram illustrates this sequential bioconjugation workflow.



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Caption: Workflow for two-step bioconjugation using **APN-Azide**.

Experimental Protocols

The following is a standard protocol for the labeling of cysteine residues in proteins with **APN-Azide**. This procedure should be optimized for each specific protein and application.

Materials

- Protein containing free cysteine residues

- **APN-Azide**
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 6.5-9.0.
- Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to prepare **APN-Azide** stock solution.
- Purification System: Size-exclusion chromatography (SEC) column or ultrafiltration device for conjugate purification.

Procedure: Protein Labeling with APN-Azide

- Protein Preparation: Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.^[5] Ensure the buffer is free of thiols (e.g., DTT, β -mercaptoethanol) as they will compete with the protein for reaction with **APN-Azide**.^[5]
- **APN-Azide** Stock Solution Preparation: Immediately before use, prepare a stock solution of **APN-Azide** in DMSO or DMF. The concentration should be determined based on the desired molar excess for the reaction.
- Conjugation Reaction: Add the appropriate amount of the **APN-Azide** stock solution to the protein solution.^[5] A 1 to 5 molar equivalent excess of **APN-Azide** per free cysteine residue is recommended as a starting point.^[5]
- Incubation: Incubate the reaction mixture for 2 hours at room temperature.^[5] Gentle mixing during incubation may improve reaction efficiency.
- Purification: Following incubation, remove the unreacted **APN-Azide** and purify the protein-azide conjugate.^[5] This can be achieved using size-exclusion chromatography (e.g., a desalting column) or through ultrafiltration/diafiltration.^[5]
- Subsequent Click Reaction: The purified protein-azide conjugate is now ready for subsequent coupling with an alkyne-containing molecule using standard copper-catalyzed or copper-free click chemistry protocols.^[5]

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